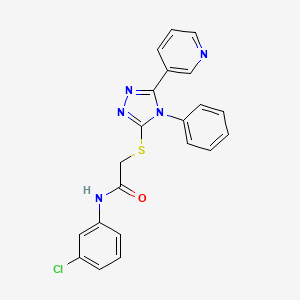
N-(3-Chlorophenyl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chlorophenyl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chlorophenyl, phenyl, pyridinyl, and triazolyl groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 3-chloroaniline with 2-bromoacetyl bromide to form an intermediate, which is then reacted with 4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol under specific conditions to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency. Purification processes such as recrystallization, chromatography, or distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, alkylating agents, and acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N-(3-Chlorophenyl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chlorophenyl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- N-(4-Chlorophenyl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- N-(3-Bromophenyl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Biological Activity
N-(3-Chlorophenyl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy against various biological targets.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| N-(3-Chlorophenyl)... | 0.125–8 | S. aureus |
| Quinoline-triazole | 0.125–8 | E. coli |
| Triazolo[1,5-a]pyrimidines | 7.2 | Xanthomonas oryzae |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In MTT assays against HepG2 liver cancer cells, it demonstrated significant inhibition of cell proliferation with an IC50 value indicating effective cytotoxicity .
| Compound | IC50 (μg/mL) | Cell Line |
|---|---|---|
| N-(3-Chlorophenyl)... | 12.5 | HepG2 |
| 1,2,4-Triazole Derivative | 28.399 | HepG2 |
Structure-Activity Relationship (SAR)
Studies have shown that the presence of electron-donating groups on the phenyl rings enhances the biological activity of triazole derivatives. For instance, compounds with methyl substituents at ortho and meta positions exhibited increased anti-proliferative activity compared to those with electron-withdrawing groups .
Study on Antibacterial Activity
A study by Mermer et al. synthesized quinolone-triazole hybrids and evaluated their antibacterial properties. The hybrids exhibited higher potency than standard antibiotics like vancomycin and ciprofloxacin against resistant strains . This study underscores the potential of triazole-containing compounds in overcoming antibiotic resistance.
Study on Anticancer Properties
Another significant investigation assessed the anticancer effects of triazole derivatives on various cancer cell lines. The results indicated that modifications to the triazole structure could lead to enhanced selectivity and potency against specific cancer types .
Properties
Molecular Formula |
C21H16ClN5OS |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H16ClN5OS/c22-16-7-4-8-17(12-16)24-19(28)14-29-21-26-25-20(15-6-5-11-23-13-15)27(21)18-9-2-1-3-10-18/h1-13H,14H2,(H,24,28) |
InChI Key |
HNUTUAFJKSRNPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















